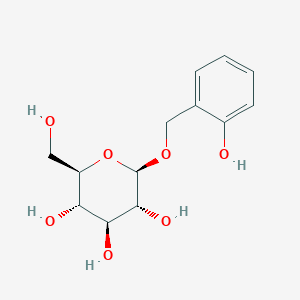

2-Hydroxybenzyl beta-d-glucopyranoside

描述

2-Hydroxybenzyl beta-D-glucopyranoside is an O-glycosyl compound comprising a β-D-glucopyranose unit linked via a glycosidic bond to a 2-hydroxybenzyl aglycone. Notably, molecular docking studies suggest that beta-D-glucopyranoside derivatives, such as this compound, can inhibit the PDE-5 enzyme by binding to its catalytic domain (Tyr612, His613, Asp764, etc.), mimicking the action of sildenafil . This mechanism highlights its relevance in managing conditions like erectile dysfunction.

属性

CAS 编号 |

7724-09-6 |

|---|---|

分子式 |

C13H18O7 |

分子量 |

286.28 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2 |

InChI 键 |

VBSPBYNZPRRGSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

熔点 |

66 - 68 °C |

物理描述 |

Solid |

产品来源 |

United States |

准备方法

Lewis Acid-Catalyzed Glycosylation Using Acetylated Glucose Derivatives

One of the reliable chemical methods involves the reaction of peracetylated glucopyranose derivatives (such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or pentaacetate) with 2-hydroxybenzyl alcohol or substituted phenols under Lewis acid catalysis. Boron trifluoride etherate (BF3·Et2O) is commonly used as the catalyst in dichloromethane at room temperature.

-

- Equimolar amounts of acetylated glucopyranose donor and 2-hydroxybenzyl alcohol are reacted.

- BF3·Et2O catalyzes the formation of the glycosidic bond.

- Reaction time averages 24 hours for complete conversion.

- After aqueous work-up, the product is purified by recrystallization from ethanol.

- The reaction favors the formation of β-anomers due to stereoselectivity of the glycosylation.

-

- The method is straightforward and uses inexpensive starting materials.

- Applicable to a range of substituted phenols.

- High yields of aryl β-D-glucopyranosides are achievable.

-

- Reaction rates and yields depend on substituents on the phenol ring.

- Some substrates may require modified promoters for improved yields.

This approach was demonstrated in a study by Smits et al., where aryl β-D-glucopyranosides were synthesized efficiently using BF3·Et2O catalysis with yields close to quantitative in many cases.

Glycosylation Using Silver Triflate as Promoter

For substrates less reactive under BF3·Et2O catalysis, such as 4-cyanobiphenyl derivatives, silver triflate (AgOTf) can be used as a promoter in dichloromethane with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the donor.

Use of Acetylated Glycosyl Bromides and Mild Promoters

Another selective and mild glycosylation method involves acetylated glycosyl bromides reacting with phenolic alcohols under mild promoters such as DDQ–iodine or ZnO–iodine combinations.

-

- The aglycone (2-hydroxybenzyl alcohol derivative) is often protected as an O-acetylated form.

- Glycosylation proceeds with exclusive 1,2-trans β-selectivity.

- DDQ–iodine in acetonitrile provided the highest yields (~68%) and shortest reaction times.

- Final products are obtained after Zemplén deacetylation to remove acetyl protecting groups.

-

- High stereoselectivity and efficiency.

- Mild reaction conditions preserve sensitive functional groups.

- Applicable to various natural phenolic alcohols.

This method was detailed in a study focusing on phenolic glycosides synthesis, showcasing its applicability to compounds structurally related to 2-hydroxybenzyl beta-d-glucopyranoside.

Enzymatic Glycosylation Methods

Enzymatic synthesis offers a biocatalytic alternative to chemical methods, providing regio- and stereoselectivity under mild aqueous conditions.

Beta-Glucosidase-Catalyzed Glycosylation

-

- Beta-glucosidase enzymes catalyze the transfer of glucose from glucose donors (e.g., glucose or activated glucose derivatives) to 2-hydroxybenzyl alcohol.

- The reaction is typically carried out in phosphate buffer at pH 6-7, often with organic cosolvents like 10% acetonitrile to improve substrate solubility.

-

- Temperature around 30°C.

- Enzyme concentration and reaction time optimized to maximize yield.

- Reaction monitored by HPLC to track product formation.

-

- High regio- and stereoselectivity.

- Environmentally friendly and mild conditions.

- Avoids harsh chemical reagents and protecting group manipulations.

-

- Enzyme activity can be sensitive to pH and organic solvents.

- Scale-up may require enzyme immobilization or recycling strategies.

This enzymatic approach is supported by reports on glycosidase-catalyzed synthesis of glycosides and glycopolymers, demonstrating its feasibility for this compound synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Lewis Acid BF3·Et2O Catalysis | Pentaacetate + 2-hydroxybenzyl alcohol, DCM, RT, 24 h | Up to ~90-100 | High β-selectivity | Simple, inexpensive reagents, scalable | Sensitive to substituents, longer reaction time |

| Silver Triflate Promoted Glycosylation | Acetylated glucopyranosyl bromide + phenol, AgOTf, DCM | ~40-50 | High β-selectivity | Improved yield for difficult substrates | Moderate yield, cost of silver salts |

| DDQ–Iodine or ZnO–Iodine Promoters | Acetylated glycosyl bromide + phenolic alcohol, ACN/DCM | ~56-68 | Exclusive β-selectivity | Mild conditions, high yield, short time | Requires acetyl protection, deacetylation step |

| Enzymatic Beta-Glucosidase Catalysis | 2-Hydroxybenzyl alcohol + glucose donor, phosphate buffer pH 6-7, 30°C | Variable (~19-50) | High β-selectivity | Eco-friendly, mild, regioselective | Enzyme sensitivity, lower yield, scale-up challenges |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol is commonly used for chemically synthesized acetylated intermediates and final deprotected glycosides.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to verify glycosidic linkage, stereochemistry, and purity.

- Deprotection: Zemplén deacetylation (mild alkaline methanolysis) is employed to remove acetyl protecting groups after glycosylation.

Summary of Research Findings

- Chemical glycosylation using Lewis acids and acetylated glucose donors remains a robust and widely used method for synthesizing this compound with high β-selectivity.

- The choice of promoter (BF3·Et2O, AgOTf, DDQ–iodine) significantly affects yield and reaction time, with DDQ–iodine showing superior performance in some cases.

- Enzymatic glycosylation provides a green alternative, though optimization is required to improve yields and scalability.

- Mild reaction conditions and selective promoters help preserve sensitive functional groups, which is critical for complex natural product derivatives.

- Analytical techniques ensure the structural integrity and purity of the synthesized compound, supporting its use in further biochemical and pharmacological studies.

化学反应分析

2-Hydroxybenzyl beta-d-glucopyranoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of glycosides involves the cleavage of the glycosidic bond, which can be catalyzed by acids or enzymes . Common reagents used in these reactions include ferric chloride and triethylene glycol . The major products formed from these reactions are glucose and the corresponding aglycone .

科学研究应用

2-Hydroxybenzyl beta-d-glucopyranoside has a wide range of scientific research applications. It has been extensively studied for its effects on the central nervous system, including its potential to treat epilepsy, neurodegenerative diseases, emotional disorders, and cognitive impairment . Additionally, it has shown promise in improving sleep and reducing inflammation .

作用机制

The mechanism of action of 2-Hydroxybenzyl beta-d-glucopyranoside involves its ability to modulate neurotransmitters, reduce oxidative stress, and suppress microglial activation . It can penetrate the blood-brain barrier and is rapidly absorbed and distributed in the body . The compound exerts its effects by interacting with various molecular targets and pathways, including the regulation of mitochondrial cascades and up-regulation of neurotrophins .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of glucopyranoside derivatives is highly dependent on the substituents attached to the aromatic aglycone. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Metabolic and Pharmacokinetic Considerations

- Bioavailability : Hydroxyl groups (e.g., in 2-hydroxybenzyl or dihydroxyphenyl derivatives) improve water solubility but may reduce membrane permeability. Conversely, alkyl chains (e.g., octyl group) enhance lipophilicity, favoring detergent-like behavior .

- Metabolic Stability : Glycosidic linkages are often cleaved by gut microbiota or glucosidases, releasing active aglycones. For example, kaempferol glycosides in green tea are hydrolyzed by β-galactosidase to yield free kaempferol .

Key Research Findings and Gaps

- Therapeutic Potential: this compound’s PDE-5 inhibition is promising but requires in vivo validation to assess efficacy and toxicity .

- Unresolved Questions: Metabolites like phenyl beta-D-glucopyranoside lack complete bioinformatic annotation, complicating mechanistic studies .

- Synthetic Challenges: Benzyl-protected glucopyranosides (e.g., 2,3,4-tri-O-benzyl derivatives) are critical intermediates in glycosylation reactions but require multi-step syntheses .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxybenzyl beta-D-glucopyranoside, and how do reaction conditions influence glycosidic bond formation?

- The compound is typically synthesized via Koenigs-Knorr or enzymatic glycosylation. For example, aryl glycosides like 4-nitrophenyl β-D-glucopyranoside are synthesized using silver oxide or BF₃·Et₂O as catalysts to activate glycosyl donors (e.g., bromides or trichloroacetimidates). Reaction temperature (0–25°C) and solvent polarity (e.g., anhydrous dichloromethane) critically affect stereoselectivity and yield . Characterization involves NMR (¹H/¹³C) to confirm β-configuration and MS for molecular weight validation.

Q. How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Key techniques include:

- NMR : ¹H NMR identifies anomeric proton signals at δ 4.8–5.2 ppm (β-configuration), while ¹³C NMR confirms glucopyranoside carbons (e.g., C1 at ~104 ppm).

- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 210–280 nm) and ESI-MS for purity (>95%) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What standard assays are used to evaluate beta-glucosidase activity using this compound as a substrate?

- The compound serves as a chromogenic substrate. Hydrolysis by beta-glucosidase releases aglycone, detectable via:

- UV-Vis : Measure absorbance at 400–420 nm for nitrophenol derivatives.

- Fluorescence : Coupled with 4-methylumbelliferyl glucoside for kinetic studies (ex/em = 360/450 nm).

- Zinc precipitation : Insoluble colored products form with 6-bromo-2-naphthyl derivatives, enabling histochemical localization .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) optimize metabolic tracing of this compound in plant or microbial systems?

- Isotopic labels are introduced during synthesis:

- ¹³C-labeled glucose : Incorporated via enzymatic glycosylation to track glycoside turnover in metabolic pathways.

- ¹⁵N-labeled aglycone : Facilitates MS/MS quantification in complex matrices (e.g., plant extracts).

- Applications include elucidating phloem transport in plants or microbial β-glucosidase induction mechanisms .

Q. What strategies resolve contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Dose-response profiling : Test across concentrations (1–100 μM) in cell models (e.g., SH-SY5Y neuroblastoma) to identify biphasic effects.

- ROS scavenging assays : Use DCFH-DA fluorescence and compare with standard antioxidants (e.g., ascorbic acid).

- Omics integration : Transcriptomics (RNA-seq) can reveal Nrf2/ARE pathway activation or off-target pro-oxidant gene signatures .

Q. How do solubility limitations of this compound affect in vivo studies, and what formulation approaches mitigate this?

- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and targeted delivery.

- Pro-drug modification : Acetylation of hydroxyl groups increases lipophilicity, with enzymatic hydrolysis restoring activity .

Q. What novel applications exist for this compound in synthetic biology or biosensing?

- Enzyme engineering : Serve as a template for designing glycosynthases with altered substrate specificity.

- Biosensors : Conjugate with fluorophores (e.g., FITC) for real-time detection of beta-glucosidase in environmental samples.

- Click chemistry : Azide-functionalized derivatives enable CuAAC-based glycan array construction .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。